

Spectroscopic Profile of Diphenyl Phthalate: An In-Depth Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **diphenyl phthalate**, a widely used plasticizer. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **diphenyl phthalate**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~3070	Weak-Medium	C-H stretch (aromatic)
~1735	Strong	C=O stretch (ester)
~1601, 1581	Medium	C=C stretch (aromatic ring)[1]
~1270	Strong	C-O stretch (ester)
~741	Strong	C-H out-of-plane bend (orthodisubstituted aromatic)[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



¹H NMR (Proton NMR)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Protons on the phthalate ring
~7.5-7.7	m	2H	Protons on the phthalate ring
~7.2-7.5	m	10H	Protons on the phenyl ester groups

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~167	C=O (ester carbonyl)
~151	Quaternary carbon of the phenyl ester group attached to oxygen
~132	Quaternary carbons of the phthalate ring
~131, 129, 126, 122	Carbons of the aromatic rings

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
318	Moderate	[M] ⁺ (Molecular Ion)
225	High	[M - C ₆ H ₅ O] ⁺ (Loss of a phenoxy group)
149	Moderate	Phthalic anhydride fragment
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl group)



Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for an organic compound such as **diphenyl phthalate**.

2.1 Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like **diphenyl phthalate** is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

- Sample Preparation: A small amount of the solid diphenyl phthalate is placed directly onto the ATR crystal.
- Instrument Setup: The instrument, such as an Agilent 4500a portable FTIR spectrometer, is configured for data acquisition.[1] The spectral range is typically set from 4000 to 400 cm⁻¹.
- Data Acquisition: The ATR press is used to ensure good contact between the sample and the
 crystal.[1] The spectrum is acquired by co-adding a number of scans (e.g., 32 or 64) to
 improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is typically subtracted.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are obtained in solution using a suitable deuterated solvent.

- Sample Preparation: For ¹H NMR, 5-20 mg of diphenyl phthalate is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
 [2] For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[2] The solution is then transferred to a 5 mm NMR tube.[2][3]
- Instrument Setup: The NMR spectrometer (e.g., a 400 or 500 MHz instrument) is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For a ¹H NMR spectrum, a standard pulse sequence is used. For a ¹³C
 NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the



spectrum.

 Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds like **diphenyl phthalate**.

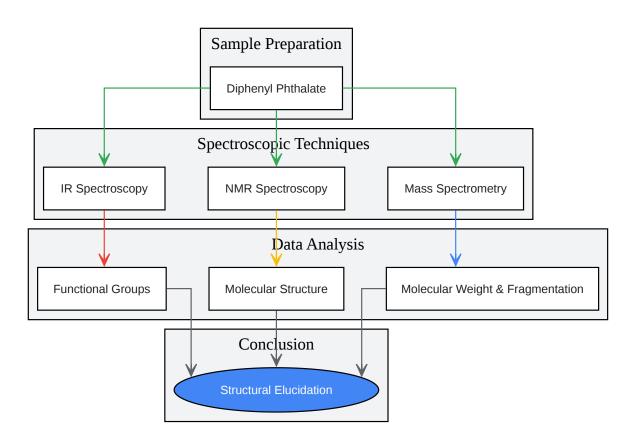
- Sample Preparation: A dilute solution of **diphenyl phthalate** is prepared in a volatile organic solvent such as acetone or hexane.
- GC Separation: A small volume (e.g., 1 μL) of the sample solution is injected into the GC.
 The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5MS), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the **diphenyl phthalate** elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Data Processing: The detector records the abundance of each ion, and a
 mass spectrum is generated by plotting ion intensity versus m/z. The fragmentation pattern
 provides structural information about the molecule. The base peak for diphenyl phthalate is
 observed at m/z 225, corresponding to the fragment produced by α-cleavage. It has also
 been noted that diphenyl phthalate can exhibit a breakdown product of phenol.[4]

Visualizations

3.1 Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



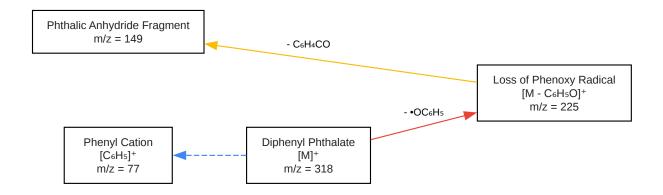
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Caption: Workflow for Spectroscopic Analysis.

3.2 Mass Spectrometry Fragmentation of **Diphenyl Phthalate**

This diagram illustrates the primary fragmentation pathway of **diphenyl phthalate** in an electron ionization mass spectrometer.





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Caption: Fragmentation of **Diphenyl Phthalate**.

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